1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE
Overview
Description
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound inhibits the enzyme DprE1, which is essential for the synthesis of the bacterial cell wall. This inhibition leads to the death of the bacteria or prevents their growth and multiplication .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidone ethylene acetal
- 1-Methylpiperazine
- 2-Oxa-6-azaspiro[3.3]heptane
- 1-Ethylpiperazine
Uniqueness
1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-22-14-4-2-13(3-5-14)15-12-16(25-19-15)17(21)20-8-6-18(7-9-20)23-10-11-24-18/h2-5,16H,6-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLITWULUPSBIRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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